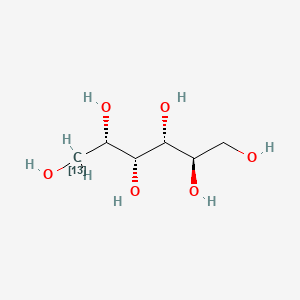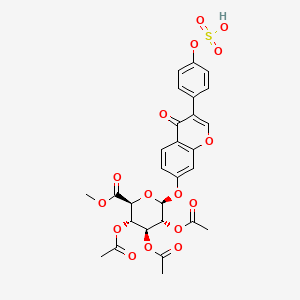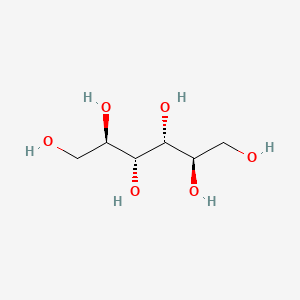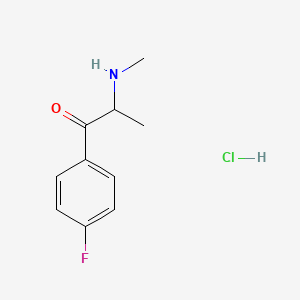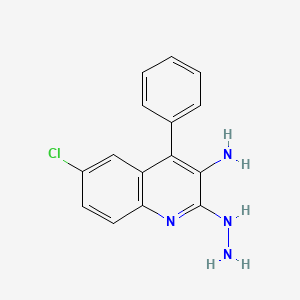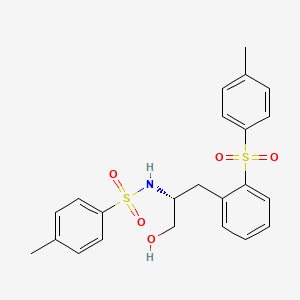
adamantyl-1,2-dioxetane phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantyl-1,2-dioxetane phosphate is a chemiluminescent substrate used primarily in biochemical assays. It is known for its ability to emit light upon decomposition, making it a valuable tool in various diagnostic and research applications. The compound is particularly useful in enzyme-linked immunosorbent assays (ELISA) and other non-radioactive labeling systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantyl-1,2-dioxetane phosphate typically involves the formation of the dioxetane ring followed by the introduction of the adamantyl group. The process begins with the preparation of a suitable precursor, such as an adamantylidene-adamantane derivative. This precursor undergoes a series of reactions, including oxidation and cyclization, to form the dioxetane ring. The final step involves the phosphorylation of the dioxetane to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Adamantyl-1,2-dioxetane phosphate primarily undergoes chemiluminescent decomposition. This reaction is triggered by the cleavage of the phosphate group, leading to the formation of an excited state intermediate that emits light as it returns to the ground state .
Common Reagents and Conditions: The decomposition reaction is typically catalyzed by alkaline phosphatase, an enzyme that cleaves the phosphate group. The reaction conditions often involve a buffered aqueous solution at a pH suitable for enzyme activity .
Major Products Formed: The major products of the chemiluminescent decomposition of this compound include adamantanone and a phosphate ion. The light emission is a result of the transition of the excited state intermediate to the ground state .
Wissenschaftliche Forschungsanwendungen
Adamantyl-1,2-dioxetane phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of adamantyl-1,2-dioxetane phosphate involves the enzymatic cleavage of the phosphate group by alkaline phosphatase. This cleavage generates an unstable dioxetane intermediate that decomposes to form an excited state carbonyl compound. The return of this compound to the ground state results in the emission of light, which is detected and measured in various assays .
Vergleich Mit ähnlichen Verbindungen
Peroxyoxalate: Used in chemiluminescent assays but requires different reagents and conditions compared to adamantyl-1,2-dioxetane phosphate.
Firefly luciferin: A bioluminescent compound used in biological assays, with a different mechanism involving the enzyme luciferase.
Uniqueness: this compound is unique due to its high stability and efficiency in aqueous environments, making it particularly suitable for biological and medical applications. Its ability to produce a strong and stable chemiluminescent signal under mild conditions sets it apart from other chemiluminescent compounds .
Eigenschaften
CAS-Nummer |
144210-50-4 |
|---|---|
Molekularformel |
C12H20O5P+ |
Molekulargewicht |
275.261 |
IUPAC-Name |
3-(1-adamantyl)dioxetane;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C12H18O2.HO3P/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-14-11;1-4(2)3/h8-11H,1-7H2;(H-,1,2,3)/p+1 |
InChI-Schlüssel |
NLFNQKGARHIBQY-UHFFFAOYSA-O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4COO4.O[P+](=O)O |
Synonyme |
adamantyl-1,2-dioxetane phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


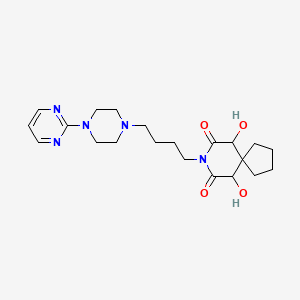
![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)
